molecular formula C16H34O4S B3055596 Bis(2-ethylhexyl) sulfate CAS No. 65717-77-3

Bis(2-ethylhexyl) sulfate

Cat. No.: B3055596
CAS No.: 65717-77-3
M. Wt: 322.5 g/mol
InChI Key: PVGGIXIKFFHCOS-UHFFFAOYSA-N
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Description

Bis(2-ethylhexyl) sulfate is an organic compound with the molecular formula C16H34O4S. It is a sulfate ester derived from 2-ethylhexanol and sulfuric acid. This compound is commonly used as a surfactant in various industrial applications due to its excellent emulsifying, wetting, and dispersing properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of bis(2-ethylhexyl) sulfate typically involves the esterification of 2-ethylhexanol with sulfuric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired ester. The general reaction can be represented as follows:

2C8H17OH+H2SO4(C8H17O)2SO2+2H2O2 \, \text{C}_8\text{H}_{17}\text{OH} + \text{H}_2\text{SO}_4 \rightarrow (\text{C}_8\text{H}_{17}\text{O})_2\text{SO}_2 + 2 \, \text{H}_2\text{O} 2C8​H17​OH+H2​SO4​→(C8​H17​O)2​SO2​+2H2​O

Industrial Production Methods: In industrial settings, the production of this compound involves the use of continuous reactors where 2-ethylhexanol and sulfuric acid are fed in a controlled manner. The reaction mixture is then neutralized with a base, such as sodium hydroxide, to form the sodium salt of this compound, which is commonly used in various applications .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly in the presence of strong oxidizing agents, leading to the formation of sulfonic acids.

    Hydrolysis: In aqueous solutions, this compound can hydrolyze to form 2-ethylhexanol and sulfuric acid.

    Substitution: The sulfate group in this compound can be substituted by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Hydrolysis: Acidic or basic aqueous solutions.

    Substitution: Nucleophiles such as amines or alcohols.

Major Products Formed:

Scientific Research Applications

Bis(2-ethylhexyl) sulfate has a wide range of applications in scientific research:

Mechanism of Action

The primary mechanism of action of bis(2-ethylhexyl) sulfate is its ability to reduce surface tension. As an anionic surfactant, it works by adsorbing at the interface between water and oil, thereby stabilizing emulsions. This property is particularly useful in applications where the dispersion of hydrophobic substances in aqueous solutions is required .

Comparison with Similar Compounds

Uniqueness: Bis(2-ethylhexyl) sulfate is unique due to its strong surfactant properties, making it highly effective in emulsifying, wetting, and dispersing applications. Unlike plasticizers, which are primarily used to impart flexibility to plastics, this compound is valued for its ability to stabilize emulsions and enhance the solubility of hydrophobic compounds in aqueous solutions .

Properties

IUPAC Name

bis(2-ethylhexyl) sulfate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H34O4S/c1-5-9-11-15(7-3)13-19-21(17,18)20-14-16(8-4)12-10-6-2/h15-16H,5-14H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVGGIXIKFFHCOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)COS(=O)(=O)OCC(CC)CCCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H34O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90623404
Record name Bis(2-ethylhexyl) sulfate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90623404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65717-77-3
Record name Bis(2-ethylhexyl) sulfate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90623404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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